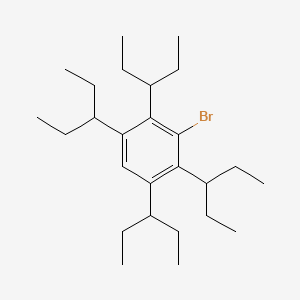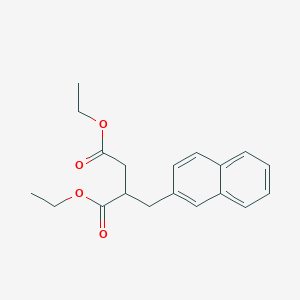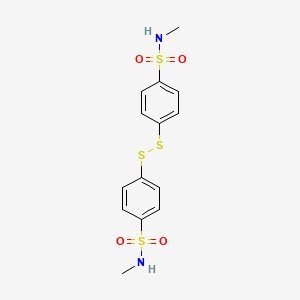
4,4'-Disulfanediylbis(N-methylbenzene-1-sulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two sulfonamide groups attached to a disulfide bridge, which imparts distinct chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) typically involves the reaction of N-methylbenzene-1-sulfonamide with a disulfide compound under controlled conditions. One common method includes the use of oxidizing agents to facilitate the formation of the disulfide bridge between two N-methylbenzene-1-sulfonamide molecules. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective for reducing the disulfide bond.
Nucleophiles: Amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) involves its ability to interact with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can form hydrogen bonds with target proteins, while the disulfide bridge can undergo redox reactions, influencing the activity of enzymes and other proteins . These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications.
類似化合物との比較
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): A structurally similar compound with triazole rings instead of benzene rings.
Uniqueness
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is unique due to its specific combination of sulfonamide and disulfide functionalities, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise control over redox states and protein interactions.
特性
CAS番号 |
917761-25-2 |
|---|---|
分子式 |
C14H16N2O4S4 |
分子量 |
404.6 g/mol |
IUPAC名 |
N-methyl-4-[[4-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-7-3-11(4-8-13)21-22-12-5-9-14(10-6-12)24(19,20)16-2/h3-10,15-16H,1-2H3 |
InChIキー |
QMVZLHJNTVBHIG-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


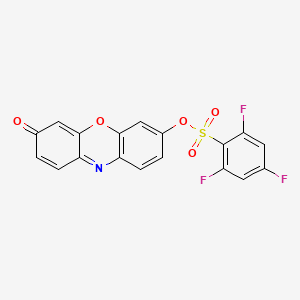
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
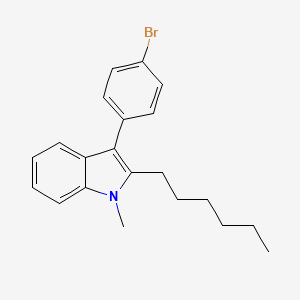

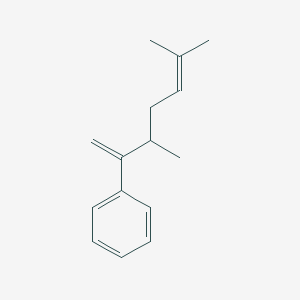
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
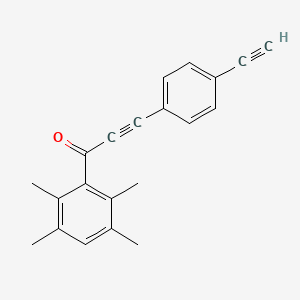
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

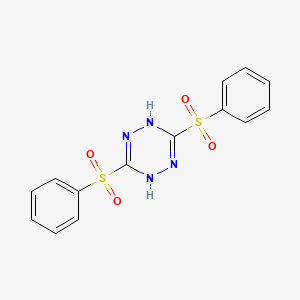
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

